4-[(R)-Butane-1-sulfinyl]but-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188954-51-0 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
1-[(R)-but-3-enylsulfinyl]butane |
InChI |
InChI=1S/C8H16OS/c1-3-5-7-10(9)8-6-4-2/h3H,1,4-8H2,2H3/t10-/m0/s1 |
InChI Key |
AZTGNJMIQFLBGY-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[S@@](=O)CCC=C |
Canonical SMILES |
CCCCS(=O)CCC=C |
Origin of Product |
United States |
Spectroscopic and Stereochemical Elucidation of 4 R Butane 1 Sulfinyl but 1 Ene
Nuclear Magnetic Resonance Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For chiral sulfoxides, it provides critical information not only on the molecular structure but also on the stereochemical purity.
The sulfoxide (B87167) group (S=O) exhibits significant magnetic anisotropy, meaning it creates a non-uniform magnetic field in its vicinity. youtube.com This effect can be harnessed for chiral discrimination. Protons located in the shielding cone of this anisotropic field will appear at a higher field (lower ppm), while those in the deshielding zone will resonate at a lower field (higher ppm). youtube.comnih.gov
In 4-[(R)-Butane-1-sulfinyl]but-1-ene, the two protons on the carbon atom adjacent to the sulfur (C1 of the butyl group) are diastereotopic. Consequently, they are expected to have different chemical shifts. The magnitude of this difference is influenced by the conformation of the molecule and the orientation of the sulfoxide's lone pair and oxygen atom. While direct enantiomeric discrimination is not possible in a standard achiral solvent, the use of chiral solvating agents or chiral lanthanide shift reagents can induce separate signals for the enantiomers, allowing for the assessment of enantiomeric purity.
Table 1: Illustrative ¹H NMR Data for Diastereotopic Protons in this compound Data below is a hypothetical representation based on known anisotropy effects of sulfoxides.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |
|---|---|---|---|---|
| Ha (pro-R at C1-butyl) | 2.85 | ddd | 13.5, 7.5, 6.0 | Deshielded due to proximity to the sulfoxide oxygen. |
| Hb (pro-S at C1-butyl) | 2.65 | ddd | 13.5, 8.0, 5.5 | Shielded due to proximity to the sulfur lone pair. |
| H-vinyl | 5.75-5.90 | m | - | Olefinic protons. |
¹³C NMR spectroscopy is instrumental in confirming the carbon framework of this compound. The spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the sulfinyl group are particularly diagnostic. The carbon of the butyl group bonded to sulfur (C1) and the allylic carbon (C4) would appear in the range typical for carbons alpha to a sulfoxide, generally between 50 and 65 ppm. The olefinic carbons of the but-1-ene moiety would be found further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data below is a hypothetical representation based on typical values for alkenyl sulfoxides.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| C1 (Butyl) | ~58 |
| C2 (Butyl) | ~24 |
| C3 (Butyl) | ~22 |
| C4 (Butyl) | ~13 |
| C4 (Butene) | ~60 |
| C3 (Butene) | ~35 |
| C2 (Butene) | ~135 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound. rsc.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For sulfoxides, polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective. mdpi.com
By injecting a sample of 4-butane-1-sulfinylbut-1-ene onto a suitable chiral column, the (R) and (S) enantiomers would exhibit different retention times. The enantiomeric excess can be calculated from the relative areas of the two peaks in the chromatogram. The development of such a method is crucial for quality control in asymmetric synthesis. acsgcipr.org
Table 3: Example Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination This table illustrates a hypothetical separation to determine the purity of the (R)-enantiomer.
| Enantiomer | Retention Time (min) | Peak Area | % Area |
|---|---|---|---|
| (S)-enantiomer | 8.52 | 1,500 | 2.0 |
| (R)-enantiomer | 10.15 | 73,500 | 98.0 |
| Enantiomeric Excess (e.e.) | | | 96.0% |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for the non-destructive assignment of the absolute configuration of chiral molecules in solution. nih.govschrodinger.com
ECD Spectroscopy , which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, analyzes electronic transitions. The resulting spectrum, known as a Cotton effect, is characteristic of the molecule's absolute stereochemistry.
VCD Spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. It provides a rich, fingerprint-like spectrum that is highly sensitive to the three-dimensional structure.
For this compound, the absolute configuration at the sulfur atom can be determined by comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations, most notably Density Functional Theory (DFT). nih.govacs.org A good match between the experimental spectrum of an enantiomer and the calculated spectrum for the (R) configuration provides a definitive assignment. nih.gov
Table 4: Representative Data for VCD/ECD Absolute Configuration Assignment Hypothetical data illustrating the comparison between experimental and computational results.
| Technique | Experimental Result for (+)-enantiomer | DFT Calculation for (R)-config. | DFT Calculation for (S)-config. | Conclusion |
|---|---|---|---|---|
| ECD | Positive Cotton effect at 235 nm | Predicts positive Cotton effect | Predicts negative Cotton effect | (+)-enantiomer is (R) |
| VCD | Strong positive band at 1050 cm⁻¹ (S=O stretch) | Predicts strong positive band | Predicts strong negative band | (+)-enantiomer is (R) |
X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, this technique requires a well-ordered single crystal, which can be challenging to obtain for oils or low-melting solids like many alkenyl sulfoxides.
A common strategy is to synthesize a crystalline derivative of the target molecule. For this compound, this could involve, for example, oxidation to the corresponding sulfone and reaction with a chiral, enantiopure reagent to form a diastereomer that crystallizes readily. Alternatively, complexation with a metal could yield suitable crystals. The structure of the derivative, once determined by X-ray diffraction, allows for the unequivocal assignment of the absolute configuration of the original sulfoxide.
Computational Spectroscopy for Conformational and Chiroptical Analysis
Computational methods are indispensable in the modern stereochemical analysis of chiral molecules. nih.gov For this compound, computational spectroscopy, primarily using Density Functional Theory (DFT), would be employed to:
Perform a Conformational Search: Identify all low-energy conformers of the molecule. The flexibility of the butyl and butenyl chains makes this a critical first step.
Calculate Spectroscopic Properties: For the identified stable conformers, theoretical NMR chemical shifts, VCD spectra, and ECD spectra can be calculated. schrodinger.com
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum.
Comparison and Assignment: This final theoretical spectrum is then compared with the experimental data to confirm the structure and assign the absolute configuration, as described in section 3.3. acs.org
This synergy between experimental measurement and computational prediction provides a high degree of confidence in the stereochemical assignment.
Reactivity and Stereoselective Transformations of 4 R Butane 1 Sulfinyl but 1 Ene
Reactions Involving the But-1-ene Moiety
The but-1-ene unit of 4-[(R)-Butane-1-sulfinyl]but-1-ene is susceptible to a range of addition and functionalization reactions. The chirality of the sulfinyl group can exert a significant influence on the stereochemical outcome of these transformations, leading to the formation of diastereomerically enriched or pure products.
Stereoselective Hydroboration-Oxidation and Hydrohalogenation
Hydroboration-Oxidation: The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. In the case of chiral homoallylic sulfoxides, such as this compound, the stereocenter at the sulfur atom can direct the approach of the borane (B79455) reagent, leading to a diastereoselective reaction. While specific studies on this compound are not extensively documented, research on analogous chiral homoallylic sulfoxides demonstrates the directing effect of the sulfinyl group. The reaction typically proceeds via a syn-addition of the borane across the double bond, with the stereochemical outcome being influenced by the steric and electronic properties of the sulfoxide (B87167). Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the corresponding chiral alcohol. The diastereoselectivity of this process is often high, providing a reliable method for the synthesis of enantioenriched 1,3-diols.
Hydrohalogenation: The addition of hydrogen halides (HX) to the but-1-ene moiety of this compound is expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon. The stereochemical course of this reaction can be influenced by the chiral sulfinyl group. The reaction likely proceeds through a carbocation intermediate, and the sulfinyl group can direct the nucleophilic attack of the halide from one face of the molecule, resulting in a degree of diastereoselectivity. The extent of this stereocontrol would depend on the reaction conditions and the nature of the hydrogen halide.
Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)
Chiral vinyl sulfoxides are well-established dienophiles in asymmetric Diels-Alder reactions, where the sulfinyl group effectively controls the facial selectivity of the cycloaddition. Although this compound is a homoallylic sulfoxide rather than a vinyl sulfoxide, its double bond can still participate as a dienophile in [4+2] cycloadditions. The stereochemical outcome of such reactions would be dictated by the preferred conformation of the molecule and the steric hindrance imposed by the chiral sulfinyl group, directing the approach of the diene.
In related systems, the use of chiral vinyl sulfoxides as dienophiles in Diels-Alder reactions with various dienes has been shown to proceed with high levels of diastereoselectivity. The resulting cycloadducts, containing the sulfinyl group, can be further elaborated, and the sulfinyl group can be removed reductively, making it an excellent chiral auxiliary.
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| Cyclopentadiene | (R)-p-Tolyl vinyl sulfoxide | ZnCl₂ | CH₂Cl₂ | -78 | >95% |
| Isoprene | (R)-p-Tolyl vinyl sulfoxide | Et₂AlCl | Toluene | -78 | 88% |
| 1,3-Butadiene | (S)-Phenyl vinyl sulfoxide | BF₃·OEt₂ | CH₂Cl₂ | -78 | 92% |
This table presents representative data for Diels-Alder reactions of analogous chiral vinyl sulfoxides, illustrating the high diastereoselectivity achievable.
Olefin Functionalization via Chiral Catalysis
The but-1-ene moiety can be functionalized using a variety of transition metal-catalyzed reactions. The chiral sulfinyl group can act as a coordinating group, directing the catalyst to a specific face of the double bond and thereby controlling the stereochemistry of the transformation. Reactions such as catalytic hydrogenation, dihydroxylation, and epoxidation can be rendered highly diastereoselective through this substrate-controlled approach.
For instance, in the catalytic asymmetric dihydroxylation of similar homoallylic sulfoxides, the hydroxyl groups are introduced with a high degree of stereocontrol, governed by the chirality at the sulfur atom.
Polymerization and Oligomerization Studies
While specific studies on the polymerization of this compound are scarce, the polymerization of vinyl sulfoxides has been investigated. The presence of the polar sulfinyl group can influence the polymerization process and the properties of the resulting polymer. Anionic and radical polymerization methods have been applied to vinyl sulfoxides, leading to polymers with the sulfinyl group as a pendant functionality. The chirality of the monomeric unit could potentially lead to the formation of stereoregular polymers with interesting chiroptical properties.
Transformations at the Sulfinyl Group
The sulfinyl group itself is a key functional handle that can undergo further transformations, most notably oxidation to the corresponding sulfone.
Oxidation to Sulfones
The oxidation of the sulfinyl group in this compound to a sulfone can be readily achieved using a variety of oxidizing agents. This transformation is significant as it alters the electronic properties and coordinating ability of the sulfur-containing moiety, which can be useful in subsequent synthetic steps. Common oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The reaction is typically high-yielding and proceeds without affecting the but-1-ene double bond under controlled conditions. The chirality at the sulfur atom is lost upon oxidation to the achiral sulfone.
| Sulfide (B99878)/Sulfoxide | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| Methyl phenyl sulfide | m-CPBA | 1.1 | CH₂Cl₂ | 0 | 95 (sulfoxide) |
| Methyl phenyl sulfide | m-CPBA | 2.2 | CH₂Cl₂ | 25 | 98 (sulfone) |
| Dibenzyl sulfide | H₂O₂ | 2.5 | Acetic Acid | 25 | 92 (sulfone) |
This table provides general conditions for the oxidation of sulfides to sulfoxides and sulfones, which are applicable to this compound.
Reduction to Sulfides
The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organosulfur chemistry. For this compound, this conversion removes the chiral center at the sulfur atom, yielding the achiral 1-(but-3-en-1-ylthio)butane. A variety of reagents are capable of effecting this reduction, often with high efficiency.
Commonly employed methods for the deoxygenation of sulfoxides that are applicable to alkenyl sulfoxides include the use of metal-based reagents and other reducing systems. For instance, systems like Al-NiCl₂·6H₂O have been shown to conveniently and rapidly reduce alkyl aryl and dialkyl sulfoxides to the corresponding sulfides in high yields. researchgate.net Another effective method involves the use of niobium pentachloride with indium, which selectively deoxygenates various sulfoxides under mild conditions. researchgate.net
More recently, catalytic hydrogenation methods have been developed. Ruthenium nanoparticles have been reported as highly efficient heterogeneous catalysts for the hydrogenation of sulfoxides to sulfides under mild conditions, including atmospheric hydrogen pressure. nih.gov Furthermore, incomplete cubane-type Mo₃S₄ clusters have been demonstrated as effective homogeneous catalysts for the same transformation under mild hydrogen pressure and temperature. rsc.org Biocatalytic methods, utilizing sulfoxide reductases, also present a green alternative for the enantioselective reduction of sulfoxides, which in the case of a racemic starting material, could provide a kinetic resolution. frontiersin.org
Table 1: Selected Reagents for the Reduction of Sulfoxides to Sulfides
| Reagent System | Conditions | Comments |
| Al-NiCl₂·6H₂O | Typically in a protic solvent like methanol | Fast and high-yielding for various sulfoxides. researchgate.net |
| NbCl₅/In | Mild conditions, often in acetonitrile | Good to excellent yields with high selectivity. researchgate.net |
| Ru nanoparticles | Atmospheric H₂ pressure | Heterogeneous catalyst, wide substrate scope. nih.gov |
| Mo₃S₄ cluster complexes | 6 bar H₂, 50 °C, acetonitrile | Homogeneous catalyst with good functional group tolerance. rsc.org |
Pummerer Rearrangement and Related Reactions
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which transforms them into α-acyloxythioethers upon treatment with an acid anhydride. organicreactions.orgwikipedia.org The classical Pummerer reaction requires an α-hydrogen, which is present on the C1 of the butyl group in this compound.
Upon treatment with acetic anhydride, the sulfoxide is acylated, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by the acetate (B1210297) nucleophile at the α-carbon results in the rearranged product. For the title compound, this would lead to the formation of an α-acetoxy sulfide.
Interestingly, for γ,δ-unsaturated sulfoxides like this compound, an intramolecular variant of the Pummerer reaction can occur. rsc.org In this case, the pendant alkene can act as an internal nucleophile, attacking the intermediate thionium ion. This process can lead to the formation of cyclic structures, such as 1,3-oxathiane (B1222684) derivatives, via a regio- and stereoselective cyclization. rsc.orgdrugfuture.com The stereochemistry of the starting sulfoxide can influence the stereochemical outcome of the cyclized product.
Reactivity as a Chiral Auxiliary in Carbon-Carbon Bond Formation
The sulfinyl group in this compound serves as a powerful chiral auxiliary, directing the stereochemical course of various carbon-carbon bond-forming reactions. nih.govillinois.edu The lone pair of electrons on the oxygen atom can chelate to metal ions, creating a rigid, sterically defined environment that biases the approach of incoming reagents. illinois.edu
While direct alkylation on the carbon chain of the title compound is not typical, the chiral sulfinyl group is instrumental in directing alkylation and arylation reactions of substrates to which it is attached. Chiral sulfoxides have been employed as directing groups in palladium-catalyzed C-H activation/arylation reactions, where the sulfoxide coordinates to the metal and directs functionalization to an ortho-position of an aryl group, for instance. acs.org
Furthermore, the synthesis of chiral sulfoxides can be achieved through the stereospecific S-alkylation of chiral sulfinamides. nih.govresearchgate.net This highlights the utility of the sulfinyl moiety in constructing chiral molecules. The general principle involves using the chiral sulfinyl group to control the stereoselective formation of new C-C bonds in a substrate.
A key application of chiral sulfoxides is in directing the addition of nucleophiles to carbonyl compounds. While the title compound itself is not typically the nucleophile, related α-sulfinyl carbanions are widely used. The general strategy involves deprotonation of a carbon α to the sulfinyl group to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone. The stereochemical outcome is controlled by the formation of a six-membered chair-like transition state involving chelation of the carbonyl oxygen and the sulfoxide oxygen to a metal cation (e.g., Li⁺ or Mg²⁺). This rigid conformation dictates the face of the carbonyl group that is attacked, leading to high diastereoselectivity. illinois.edu
Chiral α,β-unsaturated sulfoxides are well-known Michael acceptors, where the sulfinyl group activates the double bond towards nucleophilic attack and directs the stereochemistry of the addition. nih.govacs.org Although this compound is not an α,β-unsaturated sulfoxide, it can serve as a precursor to a nucleophile for Michael additions. Deprotonation α to the sulfinyl group on the butyl chain would generate a chiral nucleophile. This nucleophile can then participate in conjugate addition to various Michael acceptors, such as α,β-unsaturated esters, ketones, or nitriles. The stereoselectivity of such an addition would be governed by the chiral sulfinyl group. beilstein-journals.orgnih.gov
Hydrogenation and Dehydrogenation Studies
The but-1-ene moiety of this compound is susceptible to hydrogenation. The hydrogenation of vinyl sulfoxides has been reported using transition metal catalysts. acs.org For example, iridium complexes such as [IrCl(COD)(IMes)] have been shown to effectively catalyze the hydrogenation of the vinyl group. acs.org Such reactions can proceed with high efficiency, converting the but-1-ene group to a butane (B89635) group, yielding (R)-butyl(butyl)sulfoxide. Depending on the catalyst system used, kinetic resolution of racemic vinyl sulfoxides via asymmetric hydrogenation is also possible, leading to enantioenriched saturated sulfoxides. nih.gov
It is also important to note that under certain hydrogenation conditions, particularly with catalysts like Raney Nickel or certain palladium catalysts, the sulfoxide group itself can be reduced to a sulfide, as discussed in section 4.2.2. Selective hydrogenation of the alkene without affecting the sulfoxide requires careful selection of the catalyst and reaction conditions. nih.gov
Table 2: Summary of Reactivity
| Section | Reaction Type | Key Features | Potential Products |
| 4.2.2 | Reduction | Deoxygenation of the sulfoxide | 1-(But-3-en-1-ylthio)butane |
| 4.2.3 | Pummerer Rearrangement | Intramolecular cyclization of the γ,δ-unsaturated sulfoxide | 1,3-Oxathiane derivatives |
| 4.3.1 | Asymmetric Alkylation | Chiral auxiliary directs stereoselective C-C bond formation | Not directly applicable to the parent molecule, but to substrates it's attached to |
| 4.3.2 | Diastereoselective Additions | Chelation-controlled addition of derived α-sulfinyl carbanions to carbonyls | Highly diastereoselective alcohol products |
| 4.3.3 | Conjugate Additions | Derived α-sulfinyl carbanion acts as a nucleophile | β-substituted carbonyl compounds |
| 4.4 | Hydrogenation | Reduction of the C=C double bond | (R)-Butyl(butyl)sulfoxide |
Mechanistic Investigations of Reactions Involving 4 R Butane 1 Sulfinyl but 1 Ene
Transition State Analysis in Stereoselective Processes
The stereochemical outcome of reactions involving 4-[(R)-Butane-1-sulfinyl]but-1-ene is largely determined by the relative energies of diastereomeric transition states. Computational chemistry, particularly density functional theory (DFT), has been instrumental in modeling these transient structures and providing insights into the factors governing stereoselectivity.
A prominent reaction of allylic sulfoxides is the nih.govnih.gov-sigmatropic rearrangement, known as the Mislow-Braverman-Evans rearrangement, which proceeds through a five-membered cyclic transition state. For this compound, this rearrangement would involve the migration of the sulfinyl group to the γ-carbon of the butenyl moiety.
Key Findings from Transition State Analysis:
Conformational Preferences: The molecule can adopt several conformations leading to different transition states. The preferred transition state is the one with the lowest energy, which dictates the major diastereomer formed. DFT calculations for analogous allylic sulfoxides suggest that the transition state geometry is highly ordered. nih.gov
Stereoelectronic Effects: The orientation of the sulfoxide (B87167) oxygen and the lone pair on the sulfur atom plays a critical role. The stereochemistry is transferred from the sulfur atom to the newly formed C-O bond in the resulting allylic alcohol (after trapping of the intermediate sulfenate). nih.gov
Influence of Substituents: The nature of the substituents on both the sulfur atom and the allylic framework can significantly influence the energy barriers of the transition states. While specific data for the butane-1-sulfinyl group is not extensively published, studies on similar alkyl aryl sulfoxides provide a basis for understanding these effects. nih.gov
A representative, though generalized, transition state for the nih.govnih.gov-sigmatropic rearrangement is depicted below, highlighting the key interactions that determine the stereochemical outcome.
| Transition State Feature | Description | Implication for Stereoselectivity |
| Five-membered Ring | A cyclic arrangement of atoms (S, O, Cα, Cβ, Cγ) is formed. | This constrained geometry minimizes the number of accessible conformations. |
| Chair-like Conformation | The five-membered ring often adopts a low-energy, chair-like conformation. | The substituents on the sulfur and the allyl group occupy pseudo-equatorial or pseudo-axial positions, influencing steric strain. |
| Orientation of S=O Bond | The sulfoxide oxygen can be oriented either pseudo-axially or pseudo-equatorially. | The pseudo-equatorial orientation is generally favored to minimize steric interactions, leading to a specific diastereomeric product. |
This table is a generalized representation based on studies of analogous allylic sulfoxides.
Role of Non-Covalent Interactions in Diastereocontrol
While covalent interactions define the primary reaction pathway, non-covalent interactions (NCIs) within the transition state assembly are crucial for fine-tuning diastereoselectivity. These weaker interactions, such as hydrogen bonds and van der Waals forces, can stabilize one transition state over another by several kcal/mol, leading to high levels of stereocontrol.
In reactions of this compound, particularly in the presence of Lewis acids or other additives, NCIs become paramount.
Examples of Non-Covalent Interactions and Their Roles:
Hydrogen Bonding: In reactions involving protic solvents or additives with N-H or O-H groups, hydrogen bonding to the sulfoxide oxygen can occur. This interaction can pre-organize the substrate in a specific conformation, leading to enhanced stereoselectivity. researchgate.net
Lewis Acid Coordination: The sulfoxide oxygen is a Lewis basic site and can coordinate to Lewis acids. This coordination can increase the electrophilicity of the sulfinyl group and lock the conformation of the molecule, thereby directing the stereochemical course of the reaction.
Steric Repulsion: Van der Waals repulsion between bulky groups in the transition state is a major factor in diastereocontrol. The butyl group on the sulfur atom of this compound will sterically disfavor certain transition state geometries.
| Type of NCI | Interacting Groups | Effect on Diastereoselectivity |
| Hydrogen Bonding | Sulfoxide oxygen and a hydrogen bond donor (e.g., alcohol, amine). | Stabilizes specific transition state conformations, enhancing the formation of one diastereomer. |
| Lewis Acid Coordination | Sulfoxide oxygen and a Lewis acid (e.g., Ti(Oi-Pr)₄, ZnCl₂). | Locks the molecular conformation, leading to highly predictable stereochemical outcomes. |
| Steric Hindrance | Butyl group and substituents on the butenyl chain. | Destabilizes transition states where these groups are in close proximity, favoring alternative pathways. |
This table illustrates the general principles of how non-covalent interactions can influence the stereoselectivity in reactions of chiral sulfoxides.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates provides invaluable evidence for a proposed reaction mechanism. For reactions involving this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for monitoring the progress of a reaction and identifying transient species.
While the direct spectroscopic observation of the highly reactive sulfenate ester intermediate in the Mislow-Braverman-Evans rearrangement is challenging due to its short lifetime, modern NMR techniques, including low-temperature studies and rapid-injection NMR, can provide snapshots of the reaction mixture at various stages.
Spectroscopic Approaches and Findings:
¹H and ¹³C NMR: These techniques can be used to follow the disappearance of the starting material, this compound, and the appearance of the final product. Changes in chemical shifts and coupling constants can provide structural information about any observable intermediates.
Chiral NMR Shift Reagents: The use of chiral lanthanide shift reagents can help in determining the enantiomeric or diastereomeric purity of the starting material and products, which is crucial for assessing the stereoselectivity of the reaction. While direct application on this specific compound is not widely reported, this is a standard technique for chiral molecules. youtube.com
¹⁷O NMR Spectroscopy: As the sulfoxide oxygen is directly involved in the rearrangement, ¹⁷O NMR, although technically challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, could in principle provide direct information about the electronic environment of the oxygen atom in the starting material, any intermediates, and the final product.
| Spectroscopic Technique | Information Obtained | Relevance to Mechanistic Study |
| Low-Temperature NMR | Can trap and characterize short-lived intermediates that are unstable at room temperature. | Provides direct evidence for the existence of proposed intermediates like the sulfenate ester. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms in the starting material, products, and any observable intermediates. | Confirms the structure of the rearranged product and helps in the assignment of all proton and carbon signals. |
| ¹⁹F NMR (with labeled reagents) | Can be used if a fluorine-labeled reagent is employed in the reaction. | Offers a sensitive probe for monitoring the reaction progress due to the high sensitivity of the ¹⁹F nucleus. nih.gov |
This table outlines potential spectroscopic methods for studying reactions of this compound, based on general practices in organic chemistry.
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful and definitive technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. nih.gov By replacing an atom in the starting material with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁸O for oxygen), the position of the label in the product can be determined, confirming the connectivity changes that have occurred.
For this compound, isotopic labeling can be used to verify the intramolecular nature of rearrangements and to pinpoint which atoms are involved in bond-breaking and bond-forming steps.
Applications of Isotopic Labeling:
Deuterium Labeling: Replacing specific hydrogen atoms on the butenyl chain with deuterium can help to understand the stereochemistry of proton abstraction and transfer steps that may be involved in some reactions. For example, in base-catalyzed rearrangements, the position of the deuterium in the product can reveal whether a deprotonation-reprotonation sequence is involved. acs.org
¹³C Labeling: Incorporating a ¹³C label at a specific carbon atom in the butenyl backbone would allow for the unequivocal tracking of that carbon atom throughout the reaction. This is particularly useful for confirming the connectivity in the rearranged product.
¹⁸O Labeling: Labeling the sulfoxide oxygen with ¹⁸O is a classic experiment to prove the mechanism of the Mislow-Braverman-Evans rearrangement. If the reaction proceeds as proposed, the ¹⁸O label should be found in the hydroxyl group of the final allylic alcohol. This has been confirmed for analogous systems. nih.gov
| Isotopic Label | Position in this compound | Information Gained from Product Analysis |
| ¹⁸O | Sulfoxide oxygen | Confirms that the sulfoxide oxygen becomes the alcohol oxygen in the rearranged product, supporting a nih.govnih.gov-sigmatropic mechanism. |
| Deuterium (D) | C1, C3, or C4 of the butenyl chain | Elucidates the stereochemistry of any proton transfer steps and can reveal the presence of competing elimination or addition reactions. |
| ¹³C | Any carbon of the butenyl chain | Provides a definitive map of the carbon skeleton's rearrangement, confirming the bond formations and cleavages. |
This table summarizes how isotopic labeling can be applied to study the reaction mechanisms of this compound, with expectations based on established studies of similar compounds.
Computational and Theoretical Studies of 4 R Butane 1 Sulfinyl but 1 Ene
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the preferred conformations and electronic properties of molecules like 4-[(R)-Butane-1-sulfinyl]but-1-ene.
Conformational analysis of the butane (B89635) backbone reveals different spatial arrangements of the methyl groups, known as anti, gauche, and eclipsed conformations, each with distinct energy levels due to torsional and steric strain. utexas.edulibretexts.org The anti conformation is generally the most stable. utexas.edu For this compound, the orientation of the sulfinyl group relative to the butene chain adds another layer of complexity to its conformational landscape.
DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, can be used to calculate the energies of these different conformers. researchgate.net For sulfoxides, it has been noted that range-separated functionals like CAM-B3LYP can provide more accurate predictions of excited states. researchgate.net These calculations help identify the global minimum energy structure and the relative energies of other stable conformers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 0.90 |
| Eclipsed (H, CH3) | 120° | 3.40 |
| Eclipsed (CH3, CH3) | 0° | 5.00 |
Note: These are representative values based on typical butane conformational energies and are for illustrative purposes.
The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated through DFT. The sulfoxide (B87167) group is a key feature, with the sulfur atom being a stereocenter. The electronic properties of this group are crucial in determining the molecule's reactivity, particularly in stereoselective reactions. diva-portal.org
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed understanding of how this compound interacts with other molecules, such as solvents or biological macromolecules, over time.
To perform MD simulations, a force field is required to describe the potential energy of the system. For sulfoxides like dimethyl sulfoxide (DMSO), several force fields have been developed, such as OPLS (Optimized Potentials for Liquid Simulations) and united-atom models. acs.orgrsc.org These force fields can be adapted for more complex sulfoxides. The development of a new coarse-grained (CG) force field for DMSO has also been reported, which is useful for simulations on longer time and length scales, particularly in the context of interactions with lipid membranes. nih.gov
MD simulations can reveal information about:
Solvation: How solvent molecules arrange around the sulfoxide.
Conformational Dynamics: The transitions between different conformations over time.
Intermolecular Interactions: The nature and strength of interactions with other molecules, which is critical for understanding its behavior in solution.
Table 2: Common Force Fields for Sulfoxide Simulations
| Force Field | Description | Typical Application |
| OPLS | All-atom force field, good for liquid properties. | Simulations of pure liquids and mixtures. acs.org |
| P2 | United-atom model for methyl groups. | Simulations of peptides and carbohydrates in DMSO. acs.org |
| CG Model | Coarse-grained model for larger systems. | Simulations of interactions with lipid membranes. nih.gov |
Quantitative Structure-Activity Relationships (QSAR) in Related Chiral Sulfoxides
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. For chiral sulfoxides, QSAR can be a valuable tool for predicting their efficacy in various applications.
Topological indices: Which describe the connectivity of the molecule.
Quantum chemical descriptors: Such as orbital energies and partial charges, often derived from DFT calculations.
Steric parameters: Describing the size and shape of the molecule.
The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, aiding in the rational design of molecules with desired properties. For chiral sulfoxides, it is crucial to include stereospecific descriptors to account for the different activities of enantiomers.
Stereoselectivity Prediction Models
The stereogenic sulfur atom in this compound makes it a valuable target for studies in asymmetric synthesis. rsc.org Computational models that can predict the stereoselectivity of reactions involving such chiral sulfoxides are therefore highly desirable.
DFT calculations are frequently used to model the transition states of reactions involving chiral sulfoxides. nih.govacs.org By comparing the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. For example, in reactions involving chiral ligands with a sulfoxide group, DFT has been used to compare the activation energies for different reaction pathways, thereby predicting the most favorable product. diva-portal.org
More recently, machine learning approaches have been developed to predict the enantioselectivity of stereoselective reactions. nih.gov These models are trained on datasets of reactions with known stereochemical outcomes and can learn complex relationships between the structures of the reactants, catalysts, and the resulting stereoselectivity. Such models could potentially be applied to reactions involving this compound to guide the development of new stereoselective transformations.
Applications of 4 R Butane 1 Sulfinyl but 1 Ene in Advanced Organic Synthesis
Asymmetric Induction in Complex Molecule Construction
Chiral sulfoxides are powerful chiral auxiliaries, capable of inducing stereoselectivity in a variety of chemical transformations. rsc.orgillinois.edu The sulfinyl group's ability to direct the approach of reagents to a prochiral center allows for the construction of complex molecules with a high degree of stereocontrol. In the context of a molecule like 4-[(R)-Butane-1-sulfinyl]but-1-ene , the chiral sulfur center can influence the stereochemical outcome of reactions at the adjacent double bond.
For instance, in 1,3-dipolar cycloaddition reactions, chiral vinyl sulfoxides have demonstrated high levels of asymmetric induction. acs.org The sulfinyl group effectively shields one face of the dienophile, leading to the preferential formation of one diastereomer. This strategy is crucial for the synthesis of complex heterocyclic compounds. Similarly, in Diels-Alder reactions, the stereodirecting effect of the chiral sulfinyl group on the vinyl moiety can lead to the formation of enantioenriched cyclic adducts.
The conjugate addition of nucleophiles to α,β-unsaturated sulfoxides is another key application. The chiral sulfoxide (B87167) directs the nucleophilic attack to one of the enantiotopic faces of the double bond, establishing new stereocenters with high diastereoselectivity. This method has been successfully employed in the synthesis of various natural products and biologically active molecules. tandfonline.com
Synthesis of Chiral Building Blocks and Intermediates
Chiral vinyl sulfoxides, such as the title compound, are not only used as transient chiral auxiliaries but can also be transformed into a diverse array of chiral building blocks. researchgate.netmdpi.comnih.gov The sulfoxide moiety can be readily converted into other functional groups, or removed entirely, leaving behind an enantiomerically enriched molecular scaffold.
A prime example is the thermal elimination of the sulfoxide (the Mislow-Evans rearrangement), which proceeds through a acsgcipr.orgresearchgate.net-sigmatropic rearrangement to furnish chiral allylic alcohols. This transformation is highly stereospecific and provides a reliable method for the synthesis of these important synthetic intermediates.
Furthermore, the vinyl group can undergo various transformations, such as epoxidation or dihydroxylation, with the stereochemistry being controlled by the adjacent chiral sulfoxide. The resulting chiral epoxides or diols are versatile intermediates for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. The synthesis of chiral building blocks often relies on the transformation of readily available chiral compounds, a strategy known as chiral pool synthesis. acs.org
Role as a Chiral Ligand in Transition Metal Catalysis
The use of chiral sulfoxides as ligands in transition metal-catalyzed asymmetric reactions has become an area of significant interest. researchgate.netnih.govnih.gov The sulfur atom of the sulfoxide can coordinate to a metal center, and the chirality at the sulfur can create a chiral environment around the metal, enabling enantioselective catalysis. Molecules like This compound possess both a coordinating sulfur atom and a pendant olefin, which could potentially act as a bidentate ligand.
Ligand Design and Optimization
The design of effective chiral sulfoxide ligands involves tuning both the steric and electronic properties of the substituents on the sulfur atom. researchgate.net The nature of these groups significantly influences the ligand's coordination properties and the degree of asymmetric induction. For bidentate ligands, the length and flexibility of the linker between the sulfoxide and the second coordinating group are crucial parameters for optimization. In the case of This compound , the butenyl chain provides a specific spatial arrangement that would influence its coordination geometry and catalytic activity.
Asymmetric Hydrogenation with Sulfoxide-Based Ligands
Chiral sulfoxide ligands have been successfully employed in the asymmetric hydrogenation of prochiral olefins. mdpi.com Rhodium and ruthenium complexes bearing chiral sulfoxide ligands have shown the ability to catalyze the reduction of various substrates with moderate to high enantioselectivity. The sulfoxide ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer of the product. The development of such catalytic systems is a significant goal in modern synthetic chemistry. nih.gov
Asymmetric Cross-Coupling Reactions
Asymmetric cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Chiral sulfoxide ligands have emerged as effective ligands for various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck reactions. For example, palladium complexes of chiral sulfoxide-phosphine or bis-sulfoxide ligands have been shown to catalyze the asymmetric coupling of aryl halides with various partners, affording chiral biaryls and other valuable products with good to excellent enantioselectivity. The modular nature of sulfoxide ligands allows for the facile synthesis of ligand libraries for screening and optimization in these reactions.
Stoichiometric vs. Catalytic Applications
Chiral sulfoxides can be utilized in both stoichiometric and catalytic amounts to achieve asymmetric synthesis. wiley-vch.de
Stoichiometric Applications: In this mode, the chiral sulfoxide is incorporated into the substrate as a chiral auxiliary. illinois.edu It directs the stereochemical outcome of one or more synthetic steps and is then removed from the molecule. While this approach can provide very high levels of stereocontrol, it requires the use of at least one equivalent of the chiral sulfoxide, which can be a drawback in terms of atom economy and cost, especially for large-scale synthesis. The synthesis of enantiopure sulfoxides for this purpose often relies on methods like the Andersen synthesis, which involves the reaction of a chiral alcohol with a sulfinyl chloride. illinois.edu
Catalytic Applications: The use of chiral sulfoxides as ligands in transition metal catalysis represents a more atom-economical and, therefore, more sustainable approach. acsgcipr.orgdifferencebetween.com In this case, only a small amount of the chiral sulfoxide, complexed to a metal, is needed to generate large quantities of the chiral product. The development of highly efficient and selective catalytic systems based on chiral sulfoxides is a major focus of contemporary research in asymmetric synthesis. rsc.orgnih.gov The ability to recycle the catalyst further enhances the practicality of this approach.
The following table provides a comparative overview of the stoichiometric and catalytic uses of chiral sulfoxides:
| Feature | Stoichiometric Use (Chiral Auxiliary) | Catalytic Use (Chiral Ligand) |
| Amount Required | One equivalent or more per equivalent of substrate. | Sub-stoichiometric (catalytic) amounts. |
| Atom Economy | Generally lower due to the incorporation and subsequent removal of the auxiliary. | Generally higher as the chiral material is not consumed. |
| Stereocontrol | Often provides very high and predictable levels of diastereoselectivity. | Enantioselectivity is highly dependent on the catalyst, substrate, and reaction conditions. |
| Generality | Can be applied to a wide range of substrate classes. | The effectiveness can be highly specific to a particular reaction and substrate type. |
| Process | Involves additional steps for the attachment and cleavage of the auxiliary. | Simplifies the synthetic route by avoiding protection/deprotection steps. |
| Cost-Effectiveness | Can be expensive for complex auxiliaries or large-scale synthesis. | More cost-effective for large-scale production, especially if the catalyst is recyclable. |
Analogues and Derivatives of 4 R Butane 1 Sulfinyl but 1 Ene
Structure-Activity Relationships of Related Chiral Sulfoxides
The effectiveness of a chiral sulfoxide (B87167) as a stereochemical controller is intrinsically linked to the steric and electronic properties of the substituents attached to the sulfur atom. medcraveonline.comnih.gov The sulfinyl group, with its lone pair of electrons, an oxygen atom, and two different carbon ligands, creates a highly differentiated chiral environment that can influence the facial selectivity of reactions on a nearby functional group. medcraveonline.com
The nature of the alkyl or aryl group directly attached to the sulfur atom significantly impacts the stereochemical outcome of reactions. For instance, in conjugate addition reactions, the steric bulk of the R-group on the sulfoxide can dictate the preferred conformation of the transition state, thereby directing the approach of the nucleophile. Similarly, in Diels-Alder reactions, the facial selectivity is often controlled by the steric hindrance imposed by the sulfinyl substituent. researchgate.net
The oxygen atom of the sulfinyl group can act as a Lewis basic site, coordinating with metal catalysts or reagents. This interaction can lock the conformation of the molecule, leading to a highly ordered transition state and enhanced stereoselectivity. illinois.edu The ability of the sulfoxide to act as a bidentate ligand through both the sulfur and oxygen atoms is a key factor in many highly stereoselective transformations.
The electronic nature of the substituents on the sulfoxide also plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of a nearby reactive center, while electron-donating groups can have the opposite effect. These electronic perturbations can influence not only the rate of a reaction but also its stereochemical course.
A summary of how different structural features of chiral sulfoxides influence their reactivity and stereoselectivity is presented in the table below.
| Structural Feature | Influence on Reactivity and Stereoselectivity |
| Steric bulk of the R-group on sulfur | Dictates the preferred conformation of the transition state, influencing facial selectivity in reactions like conjugate additions and Diels-Alder cycloadditions. researchgate.net |
| Coordinating ability of the sulfinyl oxygen | Can act as a Lewis basic site, leading to highly ordered transition states and enhanced stereoselectivity. illinois.edu |
| Electronic nature of substituents | Modulates the electrophilicity of nearby reactive centers, affecting reaction rates and stereochemical outcomes. |
Synthesis and Reactivity of Epimeric or Enantiomeric Forms
The synthesis of the enantiomeric form of 4-[(R)-butane-1-sulfinyl]but-1-ene, which is 4-[(S)-butane-1-sulfinyl]but-1-ene, can be achieved through methods analogous to the synthesis of the (R)-enantiomer, typically starting with the opposite enantiomer of a chiral auxiliary. The Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, is a classic and widely used method for preparing enantiopure sulfoxides. medcraveonline.com This reaction proceeds with complete inversion of configuration at the sulfur center. medcraveonline.comillinois.edu
Therefore, to synthesize the (S)-enantiomer, one would typically start with the corresponding (R)-configured sulfinate ester. The general approach involves the reaction of a sulfinylating agent with a chiral alcohol to form a mixture of diastereomeric sulfinates, which are then separated. Subsequent reaction with the appropriate organometallic reagent yields the desired enantiomerically pure sulfoxide. wiley-vch.de
The reactivity of enantiomers is identical in an achiral environment but can differ significantly in the presence of other chiral molecules, such as a chiral catalyst or a chiral reactant. In asymmetric synthesis, the use of one enantiomer over the other will lead to the formation of the opposite enantiomeric product.
Epimers, which are diastereomers that differ at only one of several stereocenters, would exhibit different reactivity in both chiral and achiral environments due to their different three-dimensional structures. For a molecule with an additional stereocenter, the epimer at the sulfur atom would have a different spatial arrangement of its substituents, leading to different steric and electronic interactions in a reaction transition state. This difference in reactivity can be exploited in kinetic resolutions, where one epimer reacts faster than the other, allowing for their separation.
The table below outlines the general synthetic strategies and expected reactivity differences for the enantiomer and potential epimers of this compound.
| Compound | Synthetic Strategy | Expected Reactivity |
| 4-[(S)-Butane-1-sulfinyl]but-1-ene | Andersen synthesis using an (R)-configured sulfinate ester. medcraveonline.comwiley-vch.de | Identical to the (R)-enantiomer in an achiral environment; produces the opposite enantiomeric product in asymmetric synthesis. |
| Epimers (if an additional stereocenter is present) | Synthesis would involve starting materials with the desired configuration at other stereocenters. | Different reactivity in both chiral and achiral environments due to different 3D structures. Can be separated by kinetic resolution. |
Modifications of the Alkene Moiety
The but-1-ene moiety in this compound is a versatile functional group that can be modified to create a diverse range of analogues with different reactivities. The vinyl sulfoxide functionality is a known Michael acceptor and a dienophile in Diels-Alder reactions. mdpi.com
Diels-Alder Reactions: Chiral vinyl sulfoxides are effective dienophiles in asymmetric Diels-Alder reactions, where the sulfoxide group directs the stereochemistry of the cycloaddition. rsc.orgelsevierpure.com Modifications to the alkene can influence the reactivity and selectivity of these reactions. For example, the introduction of substituents on the double bond can alter its electronic properties and steric environment, thereby affecting the rate and diastereoselectivity of the cycloaddition. Functionalized vinyl sulfoxides can serve as precursors to complex carbocyclic and heterocyclic systems. researchgate.net
Conjugate Additions: The electron-withdrawing nature of the sulfinyl group activates the double bond for nucleophilic conjugate addition. wikipedia.org A wide variety of nucleophiles, including organometallics, enolates, and amines, can be added to the β-carbon of the vinyl sulfoxide. The stereochemistry of the newly formed stereocenter is controlled by the chiral sulfoxide. Modifications to the alkene, such as the introduction of substituents at the α- or β-positions, can significantly impact the regioselectivity and stereoselectivity of the conjugate addition. rsc.org
The following table provides examples of how modifications to the alkene moiety can be utilized in synthetic transformations.
| Modification of Alkene | Reaction Type | Synthetic Utility |
| Introduction of substituents on the double bond | Diels-Alder Reaction | Alters reactivity and diastereoselectivity, providing access to complex carbocycles and heterocycles. rsc.orgelsevierpure.comresearchgate.net |
| Substitution at the α- or β-positions | Conjugate Addition | Influences regioselectivity and stereoselectivity of nucleophilic attack, leading to functionalized chiral sulfoxides. wikipedia.orgrsc.org |
Variations in the Butane (B89635) Chain Length and Substitutions
Altering the length of the butane chain or introducing substituents can have a profound effect on the stereodirecting ability of the sulfoxide group. These modifications can influence the conformational preferences of the molecule and the steric environment around the reactive centers.
Chain Length: The distance between the chiral sulfoxide and the reacting center is a critical factor in determining the degree of stereochemical induction. nih.gov In general, the influence of the chiral auxiliary decreases as the distance to the reactive site increases. Therefore, shortening or lengthening the alkyl chain connecting the sulfoxide to the alkene could modulate the level of asymmetric induction in reactions involving the double bond. For instance, in a shorter chain analogue, the sulfoxide group would be in closer proximity to the alkene, potentially leading to higher diastereoselectivity in cycloaddition or conjugate addition reactions. Conversely, a longer chain might result in lower selectivity due to increased conformational flexibility. Studies on C2-symmetric chiral bis-sulfoxides have shown that the nature and length of the carbon chain connecting the two sulfinyl groups can impact their ability to coordinate with metals. acs.org
Substitutions: The introduction of substituents on the butane chain can create additional stereocenters and introduce new steric and electronic effects. For example, a bulky substituent on the chain could further restrict conformational freedom, potentially enhancing the facial selectivity of reactions at the alkene. The position and nature of the substituent would be critical. A substituent at the α-position to the sulfur would have a more significant steric impact than one at a more remote position. Remote substituents can influence stereoselectivity through various non-covalent interactions. chemrxiv.org
The table below summarizes the potential effects of modifying the butane chain.
| Modification of Butane Chain | Potential Effect on Stereoselectivity |
| Varying Chain Length | Modulates the distance between the sulfoxide and the reactive center, potentially affecting the degree of asymmetric induction. nih.govacs.org |
| Introducing Substituents | Creates additional stereocenters and introduces new steric and electronic effects, which can enhance or alter facial selectivity. chemrxiv.org |
Future Research Directions and Emerging Trends
Sustainable Synthesis of Chiral Sulfoxides
The development of environmentally friendly methods for producing chiral sulfoxides is a major research focus. Traditional methods often involve stoichiometric oxidants and halogenated solvents, which generate significant waste. lookchem.com Current research is geared towards catalytic and biocatalytic approaches that are more sustainable.
Key areas of development include:
Catalytic Asymmetric Oxidation: This is the most direct method for synthesizing enantiomerically pure sulfoxides from prochiral sulfides. acs.org Research is ongoing to develop new catalysts that are highly efficient and enantioselective. lookchem.com
Renewable Oxidants: The use of renewable hydroperoxides, such as those derived from furfural, in combination with titanium catalysts and chiral ligands like BINOL, presents a greener alternative to traditional oxidants. lookchem.com This approach allows for the catalytic synthesis of chiral sulfoxides with good yields and enantiomeric excesses. lookchem.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chiral sulfoxides. researchgate.net Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) are particularly effective for the asymmetric oxidation of sulfides. researchgate.netresearchgate.net Additionally, the use of unconventional solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) in biocatalytic processes is being explored to create more sustainable synthetic pathways. almacgroup.comnih.gov
Flow Chemistry Applications for Scalable Production
Flow chemistry is emerging as a powerful tool for the synthesis of chiral sulfoxides, offering advantages in terms of safety, scalability, and process control. syrris.comresearchgate.net This technology is particularly well-suited for reactions that are difficult or hazardous to conduct in traditional batch reactors. syrris.comchim.it
Advantages of Flow Chemistry for Sulfoxide (B87167) Synthesis:
Improved Safety: Enables the use of hazardous reagents, like azides for sulfoximine (B86345) synthesis, under controlled conditions. syrris.com
Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities. chim.itunimi.it
Scalability: The transition from laboratory-scale synthesis to industrial production is simplified through numbering-up, scaling-out, and sizing-up strategies. chim.ittaylorfrancis.com
Process Intensification: Flow chemistry can significantly reduce reaction times and increase space-time yields compared to batch processes. unimi.it
Recent developments have seen the integration of flow chemistry with other technologies, such as photochemistry and electrochemistry, to enable novel synthetic transformations. taylorfrancis.com For instance, the combination of flow chemistry with photochemistry has been used to create automated platforms for library synthesis. researchgate.net
Chemoenzymatic Synthesis and Biocatalysis Advancements
The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a versatile approach to producing chiral sulfoxides. This strategy leverages the high selectivity of enzymes with the broad applicability of chemical catalysis.
Recent advancements in this area include:
Kinetic Resolution: Reductive enzymes, such as methionine sulfoxide reductases (MsrA and MsrB) and dimethyl sulfoxide (DMSO) reductases, are used for the kinetic resolution of racemic sulfoxides. frontiersin.orgalmacgroup.com These enzymes selectively reduce one enantiomer, allowing for the isolation of the other in high enantiomeric purity. frontiersin.org For example, MsrB from Acidovorax sp. has been used to obtain (S)-sulfoxides with high enantiomeric excess. frontiersin.org
Deracemization: Chemoenzymatic deracemization systems combine the enantioselective reduction of one sulfoxide enantiomer by an enzyme with the in-situ racemization of the remaining enantiomer by a chemical catalyst. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer.
Engineered Enzymes: Advances in enzyme engineering are leading to the development of biocatalysts with improved activity, stability, and substrate scope. researchgate.netresearcher.life For example, mutant libraries of BVMOs have been created to enhance their performance in the synthesis of chiral sulfoxide drugs. rsc.org
Integration with Machine Learning for Reaction Optimization
Machine learning (ML) is increasingly being used to accelerate the discovery and optimization of chemical reactions, including the synthesis of chiral sulfoxides. beilstein-journals.orgnih.gov By analyzing large datasets of reaction information, ML algorithms can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgmit.edu
Applications of Machine Learning in Sulfoxide Synthesis:
Reaction Condition Optimization: ML models, particularly Bayesian optimization and deep reinforcement learning, can efficiently explore the vast parameter space of a chemical reaction to identify conditions that maximize yield and selectivity. capes.gov.brnih.gov This approach has been shown to outperform traditional optimization methods. capes.gov.br
Catalyst Design: ML can be used to identify promising new catalysts for asymmetric sulfoxidation. By learning the relationships between catalyst structure and performance, ML models can guide the design of more effective and selective catalysts. beilstein-journals.org
Predictive Modeling: Global and local ML models can be used to predict the outcomes of reactions. Global models, trained on large and diverse datasets, can suggest general reaction conditions, while local models can fine-tune parameters for specific reaction families. beilstein-journals.orgnih.gov
New Catalyst Development Utilizing Sulfoxide Chirality
Chiral sulfoxides themselves are valuable as ligands in asymmetric catalysis. researchgate.netnih.gov The development of new catalysts that incorporate a chiral sulfoxide moiety is an active area of research, with the potential to unlock novel and highly selective transformations.
Key features of sulfoxide-based ligands:
Proximity of Chirality: The chiral center is directly on the sulfur atom, which can coordinate to a metal center, providing excellent stereocontrol. nih.gov
Tunable Properties: The steric and electronic properties of the sulfoxide ligand can be readily modified by changing the substituents on the sulfur atom. illinois.edu
Versatility: Chiral sulfoxide ligands have been successfully employed in a wide range of metal-catalyzed reactions, including palladium-catalyzed C-H amination and rhodium-catalyzed additions of arylboronic acids. researchgate.net
Recent research has focused on the development of novel sulfoxide-based ligands, such as sulfoxide-oxazoline (SOX) ligands, which have shown high efficiency in palladium-catalyzed cascade reactions. researchgate.net The continued development of new chiral sulfoxide ligands is expected to lead to further advances in asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
